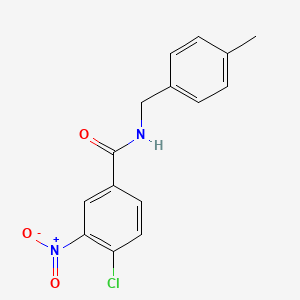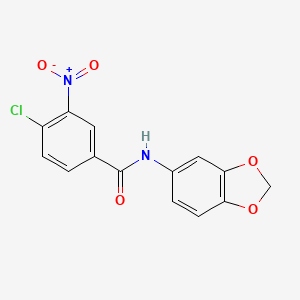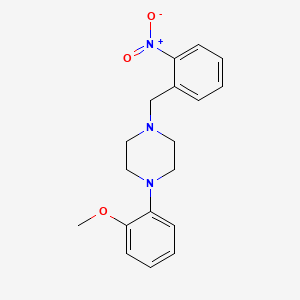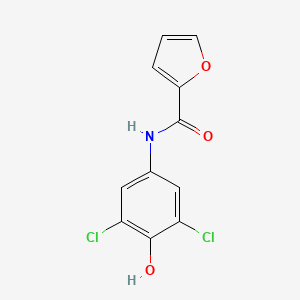
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the transforming growth factor-beta (TGF-β) type I receptor activity. This molecule has been shown to have a significant impact on a variety of cellular processes, including cell proliferation, differentiation, migration, and apoptosis.
作用机制
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide selectively inhibits the TGF-β type I receptor activity by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of TGF-β signaling. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to be highly selective for the TGF-β type I receptor, with little or no effect on other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to have a significant impact on a variety of cellular processes. Inhibition of TGF-β signaling by 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to reduce cell proliferation, induce apoptosis, and inhibit cell migration and invasion. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has also been shown to affect extracellular matrix deposition and remodeling, which is important in the context of fibrosis and tissue repair. In addition, 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to modulate the differentiation of various cell types, including stem cells and immune cells.
实验室实验的优点和局限性
One of the major advantages of using 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in lab experiments is its high selectivity for the TGF-β type I receptor. This allows researchers to specifically target TGF-β signaling without affecting other signaling pathways. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide is also relatively easy to use, and its effects can be easily measured using a variety of assays. However, one limitation of using 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide is its potential off-target effects, which can complicate the interpretation of results. In addition, 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has a relatively short half-life, which can limit its usefulness in long-term experiments.
未来方向
There are several future directions for the use of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in scientific research. One area of interest is the role of TGF-β signaling in cancer metastasis. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells, and further research is needed to investigate its potential as a therapeutic agent for cancer. Another area of interest is the use of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in tissue engineering and regenerative medicine. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to modulate stem cell differentiation, and further research is needed to investigate its potential for tissue repair and regeneration. Finally, the development of more potent and selective TGF-β type I receptor inhibitors is an area of ongoing research, which could lead to the development of new therapeutic agents for a variety of diseases.
合成方法
The synthesis of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide involves several steps, including the preparation of 3-chloro-1-benzothiophene-2-carboxylic acid, the conversion of the acid to the corresponding acid chloride, and the reaction of the acid chloride with 4-morpholinylcarbonylthiourea. The final product is obtained through purification and recrystallization. The synthesis of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been described in several publications, including a detailed protocol published in the Journal of Medicinal Chemistry.
科学研究应用
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been widely used in scientific research as a tool to investigate the role of TGF-β signaling in various biological processes. This molecule has been shown to inhibit the TGF-β type I receptor activity, which is essential for the activation of downstream signaling pathways. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been used to study the role of TGF-β signaling in cancer, fibrosis, and other diseases. It has also been used to investigate the effects of TGF-β signaling on stem cell differentiation and development.
属性
IUPAC Name |
3-chloro-N-(morpholine-4-carbothioyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S2/c15-11-9-3-1-2-4-10(9)21-12(11)13(18)16-14(20)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSHLZDMTYNXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(morpholine-4-carbothioyl)-1-benzothiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)




![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)


